7-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-2(3H)-benzoxazolone
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Overview
Description
7-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-2(3H)-benzoxazolone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazolone core linked to a tetrahydropyridinyl group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-2(3H)-benzoxazolone typically involves the following steps:
Formation of the Benzoxazolone Core: This can be achieved through the cyclization of o-aminophenol with carbonyl compounds under acidic or basic conditions.
Attachment of the Tetrahydropyridinyl Group: The tetrahydropyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzoxazolone core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the benzoxazolone or the tetrahydropyridinyl group.
Substitution: Various substitution reactions can occur, particularly at the nitrogen or oxygen atoms in the benzoxazolone core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions could introduce new functional groups to the benzoxazolone core.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 7-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-2(3H)-benzoxazolone exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
7-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-2(3H)-benzoxazolone: can be compared with other benzoxazolone derivatives or tetrahydropyridinyl compounds.
Benzoxazolone Derivatives: Compounds with variations in the benzoxazolone core or different substituents.
Tetrahydropyridinyl Compounds: Molecules featuring the tetrahydropyridinyl group but with different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of the benzoxazolone core and the tetrahydropyridinyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
269718-85-6 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
7-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C13H14N2O2/c1-15-7-5-9(6-8-15)10-3-2-4-11-12(10)17-13(16)14-11/h2-5H,6-8H2,1H3,(H,14,16) |
InChI Key |
DPXVJCPUFCQGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=CC1)C2=C3C(=CC=C2)NC(=O)O3 |
Origin of Product |
United States |
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